
4-Beta-Hydroxycholesterol
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Overview
Description
4β-Hydroxycholesterol (4β-OHC) is an endogenous oxysterol formed through the hydroxylation of cholesterol by cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism . Its plasma concentration is influenced by CYP3A4 inducers (e.g., rifampin) and inhibitors (e.g., ketoconazole), making it valuable for assessing drug-drug interactions .
Quantification of 4β-OHC employs automated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), which distinguishes it from structural isomers like 4α-hydroxycholesterol (4α-OHC) . With a lower limit of quantification (LLOQ) of 2 ng/mL, this method ensures high sensitivity and precision, critical for clinical applications . 4β-OHC has an exceptionally long plasma half-life (~60–64 hours), enabling stable measurement over time . Its accumulation in conditions like chronic kidney disease (CKD) and during antiepileptic therapy further underscores its clinical relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Beta-Hydroxycholesterol can be synthesized through the hydroxylation of cholesterol. This process involves the use of cytochrome P450 3A4 enzymes, which catalyze the addition of a hydroxyl group at the beta position of the cholesterol molecule . The reaction typically requires specific conditions, including the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of bioreactors where cholesterol is exposed to cytochrome P450 3A4 enzymes under controlled conditions. The process is optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Table 1: Effect of Anti-Epileptic Drugs on Plasma 4β-HC Levels
Treatment | Plasma 4β-HC (ng/mL) | Plasma 4α-HC (ng/mL) |
---|---|---|
Valproic acid | 28 ± 15 | 5.6 ± 1.1 |
Carbamazepine | 240 ± 142 | 7.0 ± 2.8 |
Phenytoin | 214 ± 154 | 5.9 ± 1.6 |
Role as a Liver X Receptor (LXR) Agonist
4β-HC activates LXRα and LXRβ, nuclear receptors regulating lipid homeostasis:
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SREBP1c Induction : In hepatocytes, 4β-HC triggers proteolytic activation of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), upregulating lipogenic genes (e.g., FASN, ACC1) and promoting triglyceride synthesis .
-
Cholesterol Efflux : 4β-HC enhances ATP-binding cassette transporters (ABCA1/ABCG1) in macrophages, facilitating cholesterol efflux to apolipoprotein A1 (ApoA1) and HDL .
Metabolic Pathways and Elimination
-
Slow Turnover : 4β-HC has a half-life of ~17 days in humans due to slow 7α-hydroxylation, a rate-limiting step in its catabolism .
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Stereo-specificity : The ent-4β-HC enantiomer fails to induce SREBP1c or lipid accumulation, underscoring structural specificity in its bioactivity .
Drug Interactions Modulating 4β-HC Levels
-
Inducers : Rifampicin (PXR agonist) increases 4β-HC by >2-fold via CYP3A4 induction .
-
Inhibitors : CYP3A inhibitors (e.g., itraconazole) reduce 4β-HC concentrations .
Table 2: Clinical Trial Data on Drug-Induced 4β-HC Changes
Drug (Dose) | Baseline 4β-HC (ng/mL) | Post-Treatment 4β-HC (ng/mL) | % Change |
---|---|---|---|
JTE-451 (200 mg) | 22.7 ± 6.7 | 25.0 ± 7.3 | +11.8% |
JTE-451 (400 mg) | 21.8 ± 9.5 | 30.8 ± 13.0 | +46.1% |
Analytical Methods for Detection
Scientific Research Applications
Clinical Biomarker for CYP3A Activity
Overview
4β-HC serves as a significant biomarker for assessing cytochrome P450 3A activity, which is crucial for drug metabolism. The concentration of 4β-HC in plasma is influenced by the induction or inhibition of CYP3A enzymes, making it a valuable tool in pharmacokinetic studies.
Mechanism
- Induction : Strong inducers like rifampicin can increase plasma levels of 4β-HC significantly (up to tenfold) due to enhanced CYP3A activity.
- Inhibition : Conversely, CYP3A inhibitors such as ritonavir lead to decreased levels of 4β-HC, allowing researchers to evaluate drug interactions effectively .
Case Studies
Recent studies have employed pharmacokinetic/pharmacodynamic (PK/PD) models to assess the utility of 4β-HC as a biomarker. For instance, a Bayesian model demonstrated that 4β-HC could predict CYP3A induction and inhibition dynamics in clinical settings .
Role in Lipid Metabolism
Overview
Emerging research indicates that 4β-HC is involved in lipid metabolism, particularly in promoting de novo lipogenesis. This process is mediated through the liver X receptor and sterol regulatory element-binding protein 1c pathways.
Mechanism
- Lipid Accumulation : In animal studies, administration of 4β-HC resulted in increased triglyceride accumulation and lipid droplet formation in the liver .
- Insulin Interaction : It enhances insulin signaling pathways, further stimulating triglyceride synthesis .
Findings
Research has shown that while 4β-HC promotes lipid accumulation, it does not affect cholesterol levels directly. This specificity makes it an interesting target for understanding metabolic disorders related to lipid homeostasis .
Cardiovascular Health Implications
Overview
Recent findings suggest that 4β-HC may serve as a prognostic marker for cardiovascular diseases. Elevated levels have been associated with increased risk factors for cardiac events.
Case Studies
A study indicated that higher concentrations of 4β-HC correlate with an increased risk of sudden cardiac death in patients with chronic coronary artery disease . This association highlights its potential role as a sex-specific risk marker, particularly among women.
Summary Table: Applications of 4-Beta-Hydroxycholesterol
Mechanism of Action
4-Beta-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors, which are major regulators of lipid metabolism. It acts as a ligand for these receptors, modulating the expression of genes involved in cholesterol transport and metabolism. This interaction influences the efflux and influx of cholesterol in cells, thereby regulating cholesterol homeostasis .
Comparison with Similar Compounds
4β-OHC belongs to a class of oxysterols with distinct hydroxylation patterns, metabolic pathways, and biological roles. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Key Oxysterols Compared to 4β-Hydroxycholesterol
Structural and Functional Distinctions
4β-OHC vs. 4α-OHC: Structural Difference: The orientation of the 4-hydroxyl group (β vs. α) dictates metabolic fate. 4β-OHC is enzymatically synthesized by CYP3A4, whereas 4α-OHC arises from cholesterol auto-oxidation . Clinical Utility: 4β-OHC is a specific CYP3A4 biomarker, while 4α-OHC reflects oxidative stress.
4β-OHC vs. 7α-OHC and 27-OHC: Metabolic Pathways: 7α-OHC and 27-OHC are involved in bile acid synthesis and reverse cholesterol transport, respectively, via CYP7A1 and CYP27A1 . Half-Life: 4β-OHC’s half-life (~60h) far exceeds that of 7α-OHC (0.5h) and 27-OHC (0.75h), making it a stable biomarker for chronic CYP3A4 modulation .
4β-OHC vs. 24-OHC :
- Tissue Specificity : 24-OHC is primarily synthesized in the brain by CYP46A1 and facilitates cholesterol efflux across the blood-brain barrier . 4β-OHC, however, is systemic and reflects hepatic/intestinal CYP3A4 activity .
Methodological Considerations
- Analytical Challenges : Differentiating 4β-OHC from isomers like 4α-OHC requires chromatographic resolution (e.g., C18 columns) and stable isotope-labeled internal standards (e.g., d7-4β-OHC) .
- Clinical Limitations : While 4β-OHC is robust in assessing CYP3A4 induction/inhibition, its utility in CKD patients with oxidative stress requires further validation due to confounding factors like concurrent medications .
Emerging Research Directions
- Drug Development : Its role in predicting CYP3A4-mediated interactions is being explored to optimize dosing regimens for narrow-therapeutic-index drugs .
Biological Activity
4-Beta-Hydroxycholesterol (4β-OHC) is a significant metabolite of cholesterol, primarily produced by the cytochrome P450 enzyme CYP3A4. It has garnered attention for its biological activities, particularly in relation to drug metabolism and potential implications in various health conditions. This article delves into the biological activity of 4β-OHC, highlighting its role as a biomarker for CYP3A activity, its physiological effects, and its implications in clinical settings.
Production and Metabolism
4β-OHC is synthesized in the liver through the oxidation of cholesterol, predominantly by CYP3A4, with minor contributions from CYP3A5 and CYP3A7. The metabolic pathway involves the conversion of cholesterol to 4β-OHC via hydroxylation at the beta position of the steroid backbone. This process is influenced by several factors including genetic polymorphisms in CYP enzymes and exposure to various drugs that can induce or inhibit CYP3A activity .
Role as a Biomarker
4β-OHC serves as a sensitive biomarker for assessing CYP3A activity. Its plasma levels increase significantly following the administration of CYP3A inducers such as rifampicin and carbamazepine. A recent physiologically based pharmacokinetic (PBPK) model demonstrated that 4β-OHC levels correlate well with CYP3A induction across different populations, including variations based on sex .
Table 1: Summary of 4β-OHC Levels in Response to CYP3A Induction
Inducer | Baseline 4β-OHC (ng/mL) | Post-Induction 4β-OHC (ng/mL) | % Change |
---|---|---|---|
Rifampicin | 22.7 ± 6.7 | 25.0 ± 7.3 | 11.8 ± 22.4 |
Carbamazepine | 21.8 ± 9.5 | 30.8 ± 13.0 | 46.1 ± 28.9* |
Other Inducers | Varies | Varies | Varies |
*Statistically significant (p < 0.01).
Cardiovascular Risk
Emerging research suggests that elevated levels of 4β-OHC may be associated with increased cardiovascular risk, particularly in chronic coronary artery disease (CAD) patients. A study indicated that higher concentrations of this metabolite could serve as a novel sex-specific risk marker for cardiac death .
Drug Interactions
The relationship between drug metabolism and 4β-OHC levels is crucial for understanding drug interactions. Increased levels of this metabolite can indicate enhanced metabolism of co-administered drugs, which may lead to reduced therapeutic efficacy or increased toxicity .
Case Study: Drug Interaction with Midazolam
In clinical studies involving midazolam, a known substrate for CYP3A4, changes in plasma concentrations of both midazolam and 4β-OHC were observed after administration of new chemical entities (NCEs). This highlights the importance of monitoring 4β-OHC levels when evaluating potential drug-drug interactions .
Hepatic Function Assessment
The measurement of plasma 4β-OHC levels has been proposed as a non-invasive method to assess liver function and CYP3A activity in patients undergoing treatment with various medications . This could facilitate personalized medicine approaches by tailoring drug therapies based on individual metabolic profiles.
Research Findings
Several studies have validated the use of 4β-OHC as a biomarker for CYP3A activity:
- Kasichayanula et al. (2014) demonstrated that plasma levels of 4β-OHC reflect CYP3A induction accurately across different ethnic groups.
- Mao et al. (2017) provided insights into the stability and variability of 4β-OHC measurements in clinical settings, reinforcing its reliability as a biomarker.
Table 2: Research Findings on 4β-OHC as a Biomarker
Study | Findings |
---|---|
Kasichayanula et al., 2014 | Validated correlation between plasma levels of 4β-OHC and CYP3A activity |
Mao et al., 2017 | Assessed variability and stability of 4β-OHC measurements in clinical trials |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying 4β-OHC in human plasma, and what are their validation parameters?
- Answer : The gold-standard method is liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with automated sample preparation. Key validation parameters include a lower limit of quantification (LLOQ) of 1 ng/mL, intra-day precision <15%, and accuracy within ±20% . Derivatization-free protocols using LC-APCI-MS/MS have also been validated, reducing preparation time and improving reproducibility . Internal standards like deuterated cholesterol (e.g., Cholesterol-d7) are critical for correcting matrix effects .
Q. What is the biological significance of 4β-OHC as a biomarker in clinical pharmacology?
- Answer : 4β-OHC is a sensitive endogenous biomarker for CYP3A4/5 enzyme activity, as its formation is directly linked to CYP3A4-mediated cholesterol metabolism. It is used to assess drug-drug interactions (e.g., with statins or antiepileptics) and interindividual variability in CYP3A4 induction/inhibition . Studies show plasma 4β-OHC levels correlate with CYP3A4 activity more reliably than midazolam clearance in certain populations .
Q. How should 4β-OHC standards be stored and prepared to ensure analytical accuracy?
- Answer : Standards must be stored at 2–8°C in amber vials to prevent oxidation. Prior to use, drying under nitrogen and reconstitution in methanol:isopropanol (1:1) is recommended. Purity should be confirmed via HPLC (≥98%) and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported 4β-OHC levels across studies investigating CYP3A4 activity?
- Answer : Discrepancies often arise from pre-analytical variables (e.g., fasting status, circadian rhythms) or methodological differences (e.g., derivatization vs. non-derivatization protocols). To harmonize
- Standardize blood collection timing (e.g., morning fasting samples).
- Use a common internal standard across labs (e.g., Cholesterol-d7).
- Validate cross-platform reproducibility between LC-ESI-MS/MS and LC-APCI-MS/MS .
Q. What experimental designs are optimal for distinguishing 4β-OHC’s role in CYP3A4 induction versus other oxysterol pathways (e.g., LXR or ER modulation)?
- Answer :
- In vitro : Use CYP3A4-transfected hepatoma cells (e.g., HepG2) with selective inhibitors (e.g., ketoconazole for CYP3A4) to isolate 4β-OHC production from LXR/ER-mediated effects .
- In vivo : Combine 4β-OHC quantification with transcriptomic profiling of CYP3A4, LXRα, and ERα in liver biopsies to identify dominant pathways .
- Data interpretation : Employ multivariate regression to account for confounding factors like 27-hydroxycholesterol (27HC), which shares metabolic enzymes (CYP27A1) and receptor targets .
Q. How do genetic polymorphisms in CYP3A4 or cholesterol transporters influence 4β-OHC pharmacokinetics?
- Answer :
- CYP3A4*22 carriers : Exhibit reduced enzyme activity, leading to 30–50% lower 4β-OHC levels. Genotype stratification is critical in pharmacokinetic studies .
- ABCG8/ABCG5 mutations : Alter cholesterol absorption, indirectly affecting 4β-OHC synthesis. Use CRISPR-edited cell models to dissect transporter-specific effects .
Q. Methodological Challenges and Solutions
Q. Why do some LC-MS/MS methods fail to detect 4β-OHC in certain biological matrices (e.g., cerebrospinal fluid)?
- Answer : Low abundance in CSF requires:
- Solid-phase extraction (SPE) with mixed-mode sorbents to enrich 4β-OHC.
- High-sensitivity MS/MS transitions (e.g., m/z 385.3 → 367.3) with optimized collision energy (15–30 V) .
- Validation against surrogate matrices (e.g., artificial CSF spiked with 4β-OHC) to confirm recovery >80% .
Q. How can researchers address the co-elution of 4β-OHC with structurally similar oxysterols in chromatographic assays?
- Answer :
- Employ ultra-high-performance liquid chromatography (UHPLC) with C18 columns (2.1 × 100 mm, 1.7 µm) for superior resolution.
- Use differential fragmentation patterns (e.g., 4β-OHC vs. 24-hydroxycholesterol) with MRM transitions .
- Validate specificity via orthogonal methods like gas chromatography-MS (GC-MS) .
Q. Data Interpretation and Contradictions
Q. Why do some studies report conflicting correlations between 4β-OHC levels and CYP3A4 activity in pediatric vs. adult populations?
- Answer : Developmental changes in CYP3A4 expression (lower in neonates, peaks at adolescence) and age-dependent cholesterol metabolism affect 4β-OHC kinetics. Adjust for body surface area and use allometric scaling in pediatric studies .
Q. How should researchers interpret 4β-OHC elevation in patients with hypercholesterolemia or liver dysfunction?
- Answer : Elevated 4β-OHC in hypercholesterolemia reflects substrate availability, not CYP3A4 induction. Normalize 4β-OHC to total cholesterol or use ratio-based metrics (e.g., 4β-OHC/cholesterol) to isolate CYP3A4 activity .
Q. Tables for Key Analytical Parameters
Parameter | LC-ESI-MS/MS | LC-APCI-MS/MS |
---|---|---|
LLOQ (ng/mL) | 1.0 | 2.5 |
Intra-day Precision (% RSD) | <10% | <12% |
Extraction Recovery | 85–95% | 78–88% |
Derivatization Required? | No | No |
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24?,25-,26-,27-/m1/s1 |
InChI Key |
CZDKQKOAHAICSF-UBUUKARGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC([C@@H]4O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origin of Product |
United States |
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